molecular formula C11H21O5P B014505 Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 39760-56-0

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No. B014505
CAS RN: 39760-56-0
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and related compounds typically involves reactions like the Arbuzov reaction, which is a method used for the synthesis of phosphonates from halides and trialkyl phosphites. For instance, ethyl chloroacetate and triethyl phosphate have been reacted to obtain intermediates which then react with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds related to ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves X-ray crystallography, NMR, IR, and UV spectroscopy to determine their conformation, bond lengths, and stereochemistry. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated through such methods, revealing its enamine tautomer form and the stereochemistry around its double bond (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and its derivatives participate in a variety of chemical reactions, including the Arbuzov reaction, Michael addition, and reactions involving nucleophilic substitution. These reactions are crucial for synthesizing a wide range of phosphonate-containing compounds, which have applications in medicinal chemistry and material science. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate yielded 2-diethoxyphosphoryl-4-nitroalkanoates (E. Blaszczyk et al., 2004).

Scientific Research Applications

  • Study of Spontaneous Intramolecular Cyclization : It's used to study the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).

  • Synthesis of Novel Fluorinated Building Blocks : The compound aids in synthesizing 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).

  • Potential Anticancer Applications : It is used in synthesizing new compounds with potential use in anticancer therapy (Valla et al., 2005).

  • Synthesis of Lactones and Lactams : The compound is utilized in synthesizing β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, which have potential therapeutic applications (Albrecht et al., 2010).

  • Bisphosphorylated 2-Furoic Acid Derivatives : It's involved in the synthesis of bisphosphorylated 2-furoic acid and its derivatives, which have various scientific uses (Pevzner, 2015).

  • Synthesis of α-Alkylidene-γ-Lactones and Lactams : The compound is an intermediate in synthesizing α-alkylidene-γ-lactones and lactams (Blaszczyk et al., 2004).

  • Synthesis and Stereochemistry Studies : It's used in synthesizing 3-substituted 2-methylbut-2-enoic acid derivatives and studying their stereochemistry (Brettle et al., 1973).

  • Preparation of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : This compound is key in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).

  • Intermediates for Fluorinated Lignans : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized in preparing intermediates for fluorinated lignans (Kvíčala et al., 2000).

  • Exploring Rare Nonhydrogen Bonding Interactions : It is used for studying rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).

  • Synthesis of Various Compounds : The compound is involved in the synthesis of various compounds, indicating its versatility in scientific research (Pevzner, 2016).

  • Biohydrogenation Studies : It serves as a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).

  • High Enantioselectivity in Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, a derivative, shows high enantioselectivity and yield in chemical reactions (Meng et al., 2008).

  • Synthesis of Difluoromethylphosphonate-Substituted Nitrogen Heterocycles : This compound is also used in synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles (Pasternak et al., 2000).

  • Anticancer Properties : It has been identified as a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).

  • Phosphorylation Studies : The compound is used in the phosphorylation of ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).

  • Wittig Reaction Applications : It is useful in the Wittig reaction, producing alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates (Pevzner, 2017).

  • Tricyclic Product Synthesis : It's a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).

  • Yield Studies in Synthesis : The synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate yielded a significant amount of the target compound (Nhu, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not documented. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SG Zlotin, GV Kryshtal, GM Zhdankina… - Russian chemical …, 2004 - Springer
… Previously, it has been shown that in the condensation of ethyl 4 diethoxyphosphoryl 3 methylbut 2 enoate (1a) with 3 methylbutanal (2), the proportion of the 2E,4E isomer in the …
AR Valla, DL Cartier, R Labia - Studies in Natural Products Chemistry, 2003 - Elsevier
Natural retinoids, especially retinol, are present in all living organisms. They are known as fundamental mediators for many biological processes, eg vision, cellular growth, …
AR Valla, DL Cartier, R Labia - Current Organic Synthesis, 2004 - ingentaconnect.com
Natural retinoids, especially retinol, are present in all living organisms and are known as fundamental mediators for many biological processes. Recently, protective effects of …
M Mehler, F Scholz, SJ Ullrich, J Mao, M Braun… - Biophysical journal, 2013 - cell.com
The proteorhodopsin family consists of retinal proteins of marine bacterial origin with optical properties adjusted to their local environments. For green proteorhodopsin, a highly specific …
Number of citations: 42 www.cell.com
AR VALLA - Studies in Natural Products Chemistry: Bioactive …, 2003 - books.google.com
Natural retinoids, especially retinol, are present in all living organisms. They are known as fundamental mediators for many biological processes, eg vision, cellular growth, …
Number of citations: 0 books.google.com

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